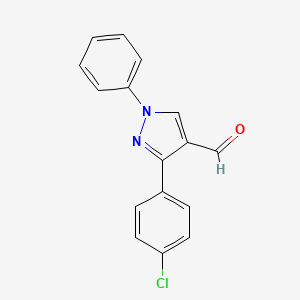

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-chlorophenyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUHJYUSTWIPBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190117 | |

| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36663-00-0 | |

| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36663-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036663000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent synthesis methods for 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds. This document details the core synthetic pathways, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Pyrazole-4-carbaldehydes are versatile building blocks in organic synthesis, particularly for the construction of fused heterocyclic systems and other complex molecules with potential therapeutic applications.[1] The title compound, this compound, is of particular interest due to the presence of the pyrazole core, a privileged scaffold in medicinal chemistry. The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of this and related pyrazole-4-carbaldehydes.[1][2][3][4][5][6][7][8][9]

Core Synthesis Pathway: The Vilsmeier-Haack Reaction

The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][6] This reaction involves the formylation of an electron-rich aromatic or heterocyclic compound using a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[8][10]

The synthesis is a two-step process:

-

Formation of the Hydrazone Precursor: The synthesis begins with the condensation of 4-chloroacetophenone and phenylhydrazine. This reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid, in a solvent like ethanol to yield 4-chloroacetophenone phenylhydrazone.[1]

-

Vilsmeier-Haack Cyclization and Formylation: The resulting hydrazone is then subjected to the Vilsmeier-Haack reagent. This step accomplishes both the cyclization of the hydrazone to form the pyrazole ring and the formylation at the 4-position of the newly formed ring.[1]

Experimental Protocols

Step 1: Synthesis of 4-Chloroacetophenone Phenylhydrazone

This protocol is based on the general procedure for hydrazone formation.[1]

Materials:

-

4-Chloroacetophenone

-

Phenylhydrazine

-

Ethanol

-

Glacial Acetic Acid

Procedure:

-

Dissolve 4-chloroacetophenone in ethanol.

-

Add an equimolar amount of phenylhydrazine to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for a sufficient time to ensure complete reaction (monitoring by TLC is recommended).

-

After completion, cool the reaction mixture and isolate the precipitated 4-chloroacetophenone phenylhydrazone by filtration.

-

Wash the product with cold ethanol and dry.

Step 2: Synthesis of this compound

This protocol is a detailed method for the Vilsmeier-Haack reaction.[11]

Materials:

-

4-Chloroacetophenone phenylhydrazone

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, cool 15 ml of N,N-dimethylformamide (DMF) to 0-5 °C.

-

Slowly add 5 ml of phosphoryl chloride (POCl₃) dropwise to the cold DMF with continuous stirring over a period of approximately 30 minutes, maintaining the temperature between 0-5 °C. This forms the Vilsmeier reagent.

-

Separately, dissolve 3.66 g (15 mmol) of 4-chloroacetophenone phenylhydrazone in 5 ml of DMF.

-

Add this solution dropwise to the cold Vilsmeier reagent with continuous stirring over one hour, ensuring the temperature remains between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 5-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it slowly into crushed ice with stirring.

-

A white precipitate of this compound will form.

-

Filter the precipitate, wash it thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-Chloroacetophenone phenylhydrazone | [11] |

| Molar Amount of Hydrazone | 15 mmol | [11] |

| Volume of DMF | 15 ml (for reagent) + 5 ml (for hydrazone) | [11] |

| Volume of POCl₃ | 5 ml | [11] |

| Reaction Temperature | 0-5 °C (addition), 50-60 °C (heating) | [11] |

| Reaction Time | 1 hour (addition) + 5-6 hours (heating) | [11] |

| Product | This compound | [11] |

| Yield | 87.4% | [11] |

| Appearance | White precipitate | [11] |

Synthesis Pathway Diagram

Caption: Synthesis of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

References

- 1. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 2. chemmethod.com [chemmethod.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. jpsionline.com [jpsionline.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of the heterocyclic compound 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This pyrazole derivative is a significant building block in medicinal chemistry, serving as a precursor for various biologically active molecules. This document consolidates key data into structured tables, presents detailed experimental protocols, and includes a visual representation of its synthetic pathway, aiming to be an essential resource for researchers in organic synthesis and drug discovery.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2] The compound this compound, in particular, is a versatile intermediate in the synthesis of more complex pharmaceutical agents.[3] Its structure, featuring a pyrazole core with phenyl and chlorophenyl substituents and a reactive carbaldehyde group, allows for diverse chemical modifications, making it a valuable scaffold in the design of novel therapeutic agents. This guide details its fundamental chemical and physical characteristics to facilitate its application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₁ClN₂O | [4][5] |

| Molecular Weight | 282.72 g/mol | [4] |

| Melting Point | 413–415 K (140–142 °C) | [4] |

| Appearance | White to light yellow solid/powder | [6] |

| Crystal System | Monoclinic | [4] |

| Space Group | P2/c | [4] |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key spectral data are presented in the following tables.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.0-8.0 | m | Phenyl and chlorophenyl ring protons |

| 7.88 | s | Pyrazole ring proton |

| 10.03 | s | Aldehyde proton (CHO) |

Note: The exact chemical shifts can vary slightly depending on the solvent used.[3][7]

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment | |---|---|---| | 100-120 | Pyrazole ring carbons | | 120-140 | Aromatic carbons (Phenyl and Chlorophenyl) | | 184.5 | Aldehyde carbon (CHO) |

Note: The exact chemical shifts can vary slightly depending on the solvent used.[7][8]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | |---|---|---| | ~1683 | C=O stretching (aldehyde) | | ~1500-1600 | C=C and C=N stretching (aromatic and pyrazole rings) | | ~3113 | C-H stretching (aromatic) |

Note: The exact vibrational frequencies can vary based on the sample preparation method (e.g., KBr pellet).[3][8]

Experimental Protocols

The following section details the experimental procedures for the synthesis and characterization of this compound.

Synthesis via Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3][7]

Step 1: Synthesis of 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine (Intermediate 3)

-

To a solution of 4-chloroacetophenone (1) in ethanol, add an equimolar amount of phenylhydrazine (2).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated product, 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine (3), is collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of this compound (4)

-

Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with constant stirring.

-

To this freshly prepared reagent, add the intermediate hydrazone (3) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, and then heat it to 60-70 °C for 8-10 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until the product precipitates.

-

Filter the crude product, wash it thoroughly with water, and dry it.

-

Recrystallize the crude product from ethanol to obtain pure this compound (4).[4]

Characterization Methods

-

Melting Point: The melting point of the purified product is determined using an open capillary tube method on a calibrated melting point apparatus.[7]

-

Thin Layer Chromatography (TLC): The purity of the compound is monitored using silica gel F254-coated aluminum plates. The spots can be visualized under UV light.[7]

-

Spectroscopy:

-

IR Spectra: Recorded on an FTIR spectrometer using KBr pellets.[3]

-

¹H and ¹³C NMR Spectra: Recorded on a 300 or 400 MHz spectrometer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.[3][7]

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[7]

-

Visualized Experimental Workflow

The synthesis of this compound can be visualized as a two-step process. The following diagram illustrates this experimental workflow.

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties, spectral data, and synthesis of this compound. The information compiled herein, including structured data tables, comprehensive experimental protocols, and a clear workflow diagram, serves as a valuable resource for chemists and pharmacologists. The versatile nature of this compound as a synthetic intermediate underscores its importance in the ongoing development of novel therapeutic agents.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciensage.info [sciensage.info]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C16H11ClN2O | CID 703492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 8. epubl.ktu.edu [epubl.ktu.edu]

An In-depth Technical Guide to 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 36640-48-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde that has garnered significant interest in medicinal chemistry and drug discovery. Its pyrazole core, substituted with chlorophenyl and phenyl rings, provides a unique scaffold for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its potential as a precursor for antimicrobial and anti-inflammatory agents. Detailed experimental protocols for its synthesis are provided, along with a logical workflow for its potential application in drug development.

Chemical and Physical Properties

This compound is a solid at room temperature. Its chemical structure and key physicochemical properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 36640-48-9 |

| Molecular Formula | C₁₆H₁₁ClN₂O |

| Molecular Weight | 282.73 g/mol |

| PubChem CID | 703492 |

| Physical Property | Value | Source |

| Melting Point | 140-142 °C | |

| Appearance | White to off-white solid |

Synthesis

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an active hydrogen substrate, in this case, a hydrazone, using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).

General Experimental Protocol: Vilsmeier-Haack Reaction

A detailed experimental protocol for the synthesis is as follows:

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a stirrer, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.

-

Reaction with Hydrazone: The precursor, 1-(4-chlorophenyl)ethanone phenylhydrazone, is then added portion-wise to the freshly prepared Vilsmeier reagent.

-

Reaction Conditions: The reaction mixture is typically stirred at a slightly elevated temperature (e.g., 60-70 °C) for several hours to ensure the completion of the formylation and cyclization.

-

Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The precipitate is then neutralized with a mild base, such as sodium bicarbonate solution.

-

Purification: The crude solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Biological Activity and Potential Applications

While extensive biological data for this compound itself is limited in publicly available literature, the pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Antimicrobial Potential

Derivatives of 3-(4-chlorophenyl)-pyrazole have been synthesized and evaluated for their in vitro antifungal and antitubercular activities. These studies suggest that the 3-(4-chlorophenyl)pyrazole core is a promising scaffold for the development of novel antimicrobial agents. The carbaldehyde group at the 4-position of the pyrazole ring offers a reactive handle for further chemical modifications to generate a library of derivatives for antimicrobial screening.

Anti-inflammatory Potential

The pyrazole nucleus is a core component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 1-phenyl-1H-pyrazole-4-carboxaldehyde have been explored for their analgesic and anxiolytic activities. Although direct evidence is lacking for the core compound, it is plausible that its derivatives could exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory pathways.

Logical Workflow for Drug Discovery

The utility of this compound as a starting material in drug discovery can be envisioned through a logical workflow.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its straightforward synthesis via the Vilsmeier-Haack reaction makes it readily accessible for research and development. While further studies are needed to fully elucidate the biological activities of the core molecule itself, the existing literature on its derivatives strongly suggests its potential as a scaffold for the discovery of new antimicrobial and anti-inflammatory agents. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this promising compound.

An In-depth Technical Guide to the Spectral Data of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This technical guide provides a comprehensive overview of the spectral data for the organic compound 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It includes detailed experimental protocols and visual representations of workflows and logical relationships to aid in the structural elucidation of this compound.

Introduction

The synthesis of this compound can be achieved through a Vilsmeier-Haack reaction of the corresponding hydrazone.[1] The structural confirmation relies on a combination of spectroscopic methods.

Predicted Spectral Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.05 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.50 | Singlet | 1H | Pyrazole ring proton (H-5) |

| ~7.80 | Multiplet | 2H | Phenyl ring protons (ortho to N) |

| ~7.75 | Doublet (J ≈ 8.5 Hz) | 2H | 4-Chlorophenyl ring protons (ortho to pyrazole) |

| ~7.50 | Multiplet | 3H | Phenyl ring protons (meta, para to N) |

| ~7.45 | Doublet (J ≈ 8.5 Hz) | 2H | 4-Chlorophenyl ring protons (meta to pyrazole) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~185.0 | Aldehyde carbon (C=O) |

| ~154.0 | Pyrazole ring carbon (C-3) |

| ~139.0 | Phenyl ring carbon (C-1') |

| ~135.0 | 4-Chlorophenyl ring carbon (C-4'') |

| ~131.0 | Pyrazole ring carbon (C-5) |

| ~130.0 | 4-Chlorophenyl ring carbon (C-1'') |

| ~129.8 | Phenyl ring carbons (C-3', C-5') |

| ~129.5 | 4-Chlorophenyl ring carbons (C-2'', C-6'') |

| ~128.5 | Phenyl ring carbon (C-4') |

| ~128.0 | 4-Chlorophenyl ring carbons (C-3'', C-5'') |

| ~122.0 | Pyrazole ring carbon (C-4) |

| ~120.0 | Phenyl ring carbons (C-2', C-6') |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Medium | Aromatic C-H stretch |

| ~2840, ~2740 | Medium | Aldehyde C-H stretch |

| ~1680 | Strong | Aldehyde C=O stretch |

| ~1595, ~1500 | Strong to Medium | Aromatic C=C stretch |

| ~1450 | Medium | Aromatic C=C stretch |

| ~1090 | Strong | C-Cl stretch |

| ~830 | Strong | 1,4-disubstituted benzene C-H bend (out-of-plane) |

| ~750, ~690 | Strong | Monosubstituted benzene C-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 282/284 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 281/283 | Moderate | [M-H]⁺ |

| 253/255 | Moderate | [M-CHO]⁺ |

| 177 | Moderate | [C₁₀H₇N₂O]⁺ |

| 111/113 | High | [C₆H₄Cl]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The solution is then filtered into a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

3.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron Ionization (EI) is a common method for volatile compounds, where the sample is bombarded with a high-energy electron beam.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualization of Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for spectral analysis and the logical relationships between the different spectral data in elucidating the structure of this compound.

References

An In-depth Technical Guide on the Solubility of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the synthetic compound 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Due to its structural similarity to other biologically active pyrazole derivatives, understanding its solubility is crucial for its potential applications in medicinal chemistry and drug development. This document summarizes the available qualitative solubility information and presents a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents, which is a critical parameter for formulation, bioavailability, and in vitro/in vivo testing.

Introduction

This compound is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, making them attractive scaffolds for drug discovery. The solubility of a compound is a fundamental physicochemical property that significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, a thorough understanding of the solubility of this compound in different solvent systems is paramount for its advancement as a potential therapeutic agent.

This guide provides a robust experimental framework for researchers to quantitatively determine the solubility of this compound in a range of organic solvents.

Qualitative Solubility Profile

Based on the available literature for analogous compounds, a general qualitative solubility profile can be inferred.

| Solvent Class | Expected Solubility | Rationale |

| Polar Protic | Low | The presence of non-polar phenyl and chlorophenyl groups likely limits solubility in polar protic solvents like water and lower alcohols. |

| Polar Aprotic | High | The compound is expected to be readily soluble in polar aprotic solvents such as DMF and DMSO, which are effective at solvating large, polarizable molecules[1]. |

| Non-Polar | Low to Moderate | Solubility in non-polar solvents like hexanes and toluene is expected to be limited due to the presence of the polar pyrazole and carbaldehyde functionalities. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, the following detailed experimental protocol, based on the widely accepted shake-flask method followed by UV-Vis spectrophotometric analysis, is recommended.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Dimethylformamide, Dimethyl Sulfoxide) of analytical grade

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow for the settling of the excess solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. The dilution factor should be accurately recorded.

-

-

UV-Vis Spectrophotometric Analysis:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in each solvent by scanning a dilute solution over the UV-Vis range.

-

Measure the absorbance of the diluted supernatant samples at the determined λmax.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations in each solvent.

-

Measure the absorbance of these standard solutions at the λmax to construct a calibration curve (Absorbance vs. Concentration).

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted supernatant.

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of the compound in that specific solvent.

-

Signaling Pathways and Biological Context

While specific signaling pathways involving this compound are not yet elucidated, the pyrazole scaffold is a common feature in many biologically active molecules that target various signaling pathways. For instance, some pyrazole-containing drugs are known to act as inhibitors of kinases, which are key components of numerous signaling cascades regulating cell growth, differentiation, and survival.

The logical relationship for investigating the biological activity of this compound would typically follow the workflow below:

Caption: Logical workflow for biological investigation.

Conclusion

This technical guide has addressed the solubility of this compound. While quantitative data is currently sparse, the provided qualitative assessment and, more importantly, the detailed experimental protocol will empower researchers to generate the necessary data for their specific applications. The outlined methodologies are robust, reliable, and adhere to standard practices in the pharmaceutical sciences. Accurate determination of solubility in a range of organic solvents is a critical first step in the journey of a potential drug candidate from the laboratory to clinical application.

References

Technical Guide: Crystal Structure of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the synthesis, crystal structure, and potential biological significance of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (C₁₆H₁₁ClN₂O). The crystallographic data, determined by single-crystal X-ray diffraction, is presented in detail, alongside the experimental protocols for its synthesis and structural analysis. The molecular geometry, intermolecular interactions, and crystal packing are discussed. Furthermore, a potential anti-inflammatory mechanism of action, representative of this class of pyrazole derivatives, is illustrated through a signaling pathway diagram.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of various therapeutic agents.[1][2] These compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antifungal, anticancer, and analgesic properties.[3][4][5] The compound this compound belongs to this family and serves as a valuable building block for the synthesis of more complex bioactive molecules.[3] Its structural characterization is crucial for understanding its chemical reactivity and for designing novel therapeutic agents. This guide details the definitive three-dimensional structure of the title compound as determined by X-ray crystallography.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the Vilsmeier-Haack reaction.[6][7][8] This reaction involves the formylation of an activated aromatic or heterocyclic substrate using a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6][9] The precursor for this reaction is the corresponding acetophenone phenylhydrazone, which undergoes cyclization and formylation to yield the target pyrazole-4-carbaldehyde.[7][8]

Single crystals suitable for X-ray diffraction were obtained for analysis, allowing for the elucidation of the precise molecular structure and packing arrangement in the solid state.

Caption: Experimental workflow from synthesis to crystal structure determination.

Crystal Structure Analysis

The crystal structure of this compound was determined by single-crystal X-ray diffraction at a temperature of 100 K.[1] The compound crystallizes in the monoclinic space group P2₁/c.[1]

Crystallographic Data

The key quantitative data from the crystallographic analysis are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₁₆H₁₁ClN₂O |

| Formula Weight | 282.72 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 16.0429 (4) Åb = 4.8585 (1) Åc = 16.7960 (4) Å |

| β | 96.581 (1)° |

| Volume | 1300.53 (5) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (Dₓ) | 1.444 Mg m⁻³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100 K |

| Absorption Coefficient (μ) | 0.29 mm⁻¹ |

| Final R indices [I > 2σ(I)] | R₁ = 0.040, wR₂ = 0.098 |

| Data / restraints / parameters | 3443 / 0 / 195 |

| (Data sourced from Acta Crystallographica Section E, 2011)[1] |

Molecular and Crystal Structure

In the solid state, the molecule of this compound is not planar. The dihedral angle between the pyrazole and the 1-phenyl ring is 7.93 (7)°.[1] A notable feature is the disorder of the 4-chlorophenyl ring, which occupies two positions with refined site occupancies of approximately 0.503 and 0.497.[1] The pyrazole ring forms dihedral angles of 24.43 (9)° and 28.67 (9)° with the two orientations of the disordered chlorophenyl ring.[1]

The crystal packing is stabilized by intermolecular C—H···O hydrogen bonds, which link adjacent molecules into ring motifs.[1] Furthermore, π–π stacking interactions are observed between the pyrazole and phenyl rings of neighboring molecules, with a centroid–centroid distance of 3.758 (1) Å, further contributing to the stability of the crystal structure.[1]

Experimental Protocols

Synthesis Protocol (Vilsmeier-Haack Reaction)

A general procedure for the synthesis is as follows:

-

Preparation of Hydrazone: 4-Chloroacetophenone (10 mmol) is dissolved in ethanol (20 mL). Phenylhydrazine (10 mmol) and a few drops of glacial acetic acid are added. The mixture is refluxed for 1-2 hours.[10] Upon cooling, the reaction mixture is poured into ice-cold water. The resulting yellow precipitate (the hydrazone intermediate) is collected by filtration and recrystallized from hot ethanol.[10]

-

Vilsmeier-Haack Cyclization and Formylation: The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃, 3 eq.) dropwise to ice-cold N,N-dimethylformamide (DMF, 3 eq.).[11] The synthesized hydrazone (1 eq.) is then added to the Vilsmeier reagent. The reaction mixture is stirred at 60–65°C for 3-4 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[10][11]

-

Work-up and Purification: After completion, the reaction mixture is quenched by pouring it onto crushed ice with continuous stirring. The solution is neutralized with a solid base such as sodium bicarbonate (NaHCO₃).[10][11] The resulting precipitate is filtered, dried, and purified by recrystallization from a suitable solvent like methanol to yield the final product.[10]

Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data are collected at a low temperature (100 K) to minimize thermal vibrations.[1] A diffractometer equipped with a CCD detector and using Mo Kα radiation (λ = 0.71073 Å) is employed.[1] Data collection is performed over a range of θ angles (e.g., 2.4–30.2°).[1]

-

Data Reduction and Structure Solution: The collected diffraction intensities are corrected for Lorentz and polarization effects. The crystal structure is solved using direct methods with software such as SHELXS97.[12]

-

Structure Refinement: The structural model is refined by full-matrix least-squares on F² using software like SHELXL97.[12] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Potential Biological Activity and Signaling Pathway

While the specific biological pathways for the title compound are not extensively detailed, pyrazole derivatives are widely recognized for their anti-inflammatory properties.[1][3] Many pyrazole-containing drugs, such as Celecoxib, function as selective inhibitors of cyclooxygenase-2 (COX-2).[1] Another key mechanism for the anti-inflammatory action of pyrazoles is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13] The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][13]

Caption: A potential anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Conclusion

This guide has detailed the synthesis and comprehensive crystal structure of this compound. The crystallographic data reveals a non-planar molecular conformation with a disordered chlorophenyl ring and a crystal lattice stabilized by a combination of C-H···O hydrogen bonds and π-π stacking interactions.[1] The established synthetic route via the Vilsmeier-Haack reaction provides a reliable method for obtaining this compound.[10][11] As a member of the pharmacologically significant pyrazole family, this compound holds potential as a scaffold for the development of novel therapeutics, particularly in the area of anti-inflammatory drug discovery through mechanisms such as the inhibition of the NF-κB pathway.[13]

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. mdpi.com [mdpi.com]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpcbs.com [ijpcbs.com]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. excillum.com [excillum.com]

- 12. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Pyrazole Carbaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole carbaldehyde derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of these derivatives. Key findings from recent studies are summarized, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Quantitative data from various assays are presented in structured tables for comparative analysis. Detailed experimental protocols for pivotal biological assays are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of complex biological processes. This document aims to serve as an in-depth resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in the development of pharmaceutical agents.[1][2][3][4][5] The introduction of a carbaldehyde group at various positions on the pyrazole ring provides a reactive handle for further chemical modifications, leading to a diverse library of derivatives with a wide range of pharmacological activities.[6][7] These derivatives have been extensively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.[1][2][8][9] This guide will delve into the core biological activities of pyrazole carbaldehyde derivatives, presenting key data, experimental methodologies, and visual representations of underlying mechanisms.

Synthesis of Pyrazole Carbaldehyde Derivatives

The primary and most common method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][6][7][10] This reaction typically involves the formylation of a suitable hydrazone precursor using a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[10][11]

Another synthetic route involves the oxidation of the corresponding pyrazole methanol derivatives.[7] The choice of synthetic strategy often depends on the desired substitution pattern on the pyrazole ring and the availability of starting materials.

Anticancer Activity

Pyrazole carbaldehyde derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1][12][13] The mechanism of action for many of these compounds involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[14]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyrazole carbaldehyde derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |

| 181 | HeLa | 9.05 ± 0.04 | - | - | [1][15] |

| MCF-7 | 7.12 ± 0.04 | - | - | [1][15] | |

| A549 | 6.34 ± 0.06 | - | - | [1][15] | |

| 3i | HCT-116 | 2.2 ± 0.12 | Adriamycin | 8.7 ± 0.20 | [12] |

| HCT-8 | 5.6 ± 0.16 | Adriamycin | 7.2 ± 0.32 | [12] | |

| 10e | MCF-7 | 11 | Doxorubicin | - | [16] |

| 10d | MCF-7 | 12 | Doxorubicin | - | [16] |

| 269 | WM266.4 | 2.63 | - | - | [3][17] |

| A375 | 3.16 | - | - | [3][17] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

Figure 1: Workflow of the MTT assay for evaluating the cytotoxicity of pyrazole derivatives.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the pyrazole carbaldehyde derivatives and a reference drug (e.g., Doxorubicin). A control group with no treatment is also included.

-

Incubation: The plate is incubated for a period of 48 to 72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

-

Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined from the dose-response curve.[12][13]

Antimicrobial Activity

Pyrazole carbaldehyde derivatives have also been identified as potent antimicrobial agents, effective against a range of pathogenic bacteria and fungi.[9][10][18] Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays.

Table of Antimicrobial Activity

| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference Compound | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| [III]c | S. aureus | - | - | Ampicillin | - | - | [10] |

| [III]e | E. coli | - | - | Ampicillin | - | - | [10] |

| 2 | A. niger | - | 1 | Clotrimazole | - | - | [19] |

| 4c | Various | - | 40 | Ciprofloxacin | 27 | - | [20] |

| 4f | Various | - | 40 | Ciprofloxacin | 27 | - | [20] |

Experimental Protocol: Antimicrobial Susceptibility Testing

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of inhibition.

Workflow for Agar Well Diffusion Method

Figure 2: Workflow of the agar well diffusion method for antimicrobial susceptibility testing.

Methodology:

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.

-

Plate Inoculation: The surface of a sterile agar plate is uniformly inoculated with the microbial suspension.

-

Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.

-

Compound Addition: A defined volume of the pyrazole carbaldehyde derivative solution (at a known concentration) is added to each well. A standard antibiotic is used as a positive control.

-

Incubation: The plates are incubated under appropriate conditions for the test organism.

-

Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[20]

Anti-inflammatory Activity

Several pyrazole carbaldehyde derivatives have exhibited significant anti-inflammatory properties, with some compounds showing efficacy comparable to or greater than that of established non-steroidal anti-inflammatory drugs (NSAIDs).[8][15][21][22] A key mechanism of action for many of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a primary mediator of inflammation.[8][22]

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity is often assessed using the carrageenan-induced rat paw edema model, where the reduction in paw swelling is measured. The ED₅₀ represents the dose of a drug that is effective in 50% of the population.

| Compound ID | % Inhibition of Edema | ED₅₀ (µmol/kg) | Reference Compound | % Inhibition of Edema | ED₅₀ (µmol/kg) | Reference |

| 127 | - | 65.6 | Celecoxib | - | 78.8 | [15] |

| 133 | - | 0.8575 mmol/kg | - | - | - | [1] |

| 307 | Maximum activity in series | - | - | - | - | [17] |

| 309 | Superior to celecoxib | - | Celecoxib | - | - | [17] |

Signaling Pathway: COX-2 Inhibition

The anti-inflammatory effect of many pyrazole derivatives is attributed to their ability to inhibit the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

COX-2 Signaling Pathway

Figure 3: Simplified signaling pathway showing the inhibition of the COX-2 enzyme by pyrazole carbaldehyde derivatives.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

Methodology:

-

Animal Grouping: Rats are divided into several groups: a control group, a standard drug group (e.g., Diclofenac sodium), and test groups receiving different doses of the pyrazole carbaldehyde derivatives.[21]

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[15][21]

Structure-Activity Relationship (SAR)

The biological activity of pyrazole carbaldehyde derivatives is highly dependent on the nature and position of substituents on the pyrazole and any attached phenyl rings. For instance, in cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be crucial for potent and selective activity.[23] Similarly, for fungicidal activity, specific substitutions on the pyrazole-4-carboxamide scaffold have been shown to significantly enhance efficacy.[24]

Conclusion

Pyrazole carbaldehyde derivatives continue to be a promising scaffold in the field of medicinal chemistry. Their synthetic accessibility and the wide range of biological activities they exhibit, including anticancer, antimicrobial, and anti-inflammatory effects, make them attractive candidates for further drug development. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the quest for novel and more effective therapeutic agents. Future work should focus on optimizing the lead compounds through detailed structure-activity relationship studies and elucidating their precise mechanisms of action to enhance their therapeutic potential and minimize potential side effects.

References

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 2. jchr.org [jchr.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. chemmethod.com [chemmethod.com]

- 11. dovepress.com [dovepress.com]

- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives [mdpi.com]

- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jpsionline.com [jpsionline.com]

- 21. researchgate.net [researchgate.net]

- 22. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2] Its metabolic stability and versatile chemical nature allow for the synthesis of a multitude of derivatives with a broad spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of the significant therapeutic applications of pyrazole-containing compounds, with a focus on their mechanisms of action, supported by quantitative data, detailed experimental methodologies, and visualizations of key biological pathways.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various key players in cancer cell proliferation, survival, and angiogenesis.[3][4] Numerous pyrazole-based drugs have received regulatory approval and are now integral in the treatment of various cancers.[1]

Approved Pyrazole-Based Anticancer Drugs:

| Drug Name | Target(s) | Approved Indications | Reference |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis | [1][5] |

| Ibrutinib | Bruton's tyrosine kinase (BTK) | B-cell malignancies | [1] |

| Axitinib | VEGFR, PDGFR, KIT | Renal cell carcinoma | [1][3] |

| Niraparib | PARP | Ovarian cancer | [1] |

| Encorafenib | BRAF V600E/K | Melanoma | [1] |

| Larotrectinib | Trk A, B, C | Solid tumors with NTRK gene fusion | [1] |

| Pralsetinib | RET receptor tyrosine kinase | Non-small cell lung carcinoma (NSCLC), thyroid cancer | [1] |

| Avapritinib | KIT, PDGFRA | Systemic mastocytosis, GIST | [1] |

| Zanubrutinib | Bruton's tyrosine kinase (BTK) | B-cell malignancies | [1] |

| Crizotinib | ALK, ROS1 | Non-small cell lung cancer (NSCLC) | [3] |

Key Signaling Pathways Targeted by Pyrazole Anticancer Agents

Several critical signaling pathways involved in tumorigenesis are effectively modulated by pyrazole compounds.

MAPK Signaling Pathway Inhibition:

Encorafenib, a trisubstituted pyrazole derivative, is a potent inhibitor of the BRAF kinase, a key component of the MAPK signaling pathway.[1] Mutations in BRAF, such as V600E or V600K, lead to constitutive activation of this pathway, promoting cell proliferation and survival in melanoma.[1]

VEGFR Signaling Pathway Inhibition in Angiogenesis:

Axitinib is a multi-targeted kinase inhibitor that potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3]

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro cytotoxic activity of selected pyrazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6 | Various (6 lines) | 0.00006 - 0.00025 | [3] |

| Compound 25 (Pyrazole benzothiazole hybrid) | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [3] |

| Compound 43 | MCF-7 (Breast) | 0.25 | [3] |

| Compound 22 | MCF-7 (Breast) | 0.01 | [6] |

| Compound 23 | NCI-H460 (Lung) | 0.03 | [6] |

| Compound 24 (1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole-4-carboxamide) | A549 (Lung) - CDK2 inhibition | 0.025 | [6] |

| Compound 49 | EGFR tyrosine kinase | 0.26 | [6] |

| Compound 49 | HER-2 tyrosine kinase | 0.20 | [6] |

| Pyrazole-acrylonitrile derivative | MCF-7 (Breast) | 5.8 | [7] |

| Pyrazole-acrylonitrile derivative | A549 (Lung) | 8.0 | [7] |

| Pyrazole-acrylonitrile derivative | HeLa (Cervical) | 9.8 | [7] |

Experimental Protocols: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the anticancer activity of pyrazole compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the pyrazole compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plates are incubated for another 4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Pyrazole derivatives are well-established as potent anti-inflammatory agents, with some of the most widely known non-steroidal anti-inflammatory drugs (NSAIDs) belonging to this class.[8]

Marketed Pyrazole-Based Anti-inflammatory Drugs:

| Drug Name | Primary Mechanism of Action | Reference |

| Celecoxib | Selective COX-2 inhibitor | [3][8] |

| Lonazolac | Preferential COX-2 inhibitor | [3][8] |

| Ramifenazone | COX-2 inhibitor | [8] |

Mechanism of Action: COX-2 Inhibition

The primary mechanism of anti-inflammatory action for many pyrazole compounds is the selective inhibition of cyclooxygenase-2 (COX-2).[6] COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[8] Selective COX-2 inhibitors, like celecoxib, offer the advantage of reducing inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit COX-1.[8]

Quantitative Data on Anti-inflammatory Activity:

| Compound | Target | IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference |

| Celecoxib | COX-2 | - | 8.17 | [9] |

| Compound 125a | COX-2 | - | 8.22 | [9] |

| Compound 125b | COX-2 | - | 9.31 | [9] |

| Compound 2g | Lipoxygenase (LOX) | 80 | - | [10] |

| Benzotiophenyl pyrazole derivative (44) | COX-2 | 0.01 | - | [11] |

| Benzotiophenyl pyrazole derivative (44) | 5-LOX | 1.78 | - | [11] |

Experimental Protocols: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[12]

Methodology:

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

-

Compound Administration: The test pyrazole compounds, a vehicle control, and a standard drug (e.g., indomethacin) are administered orally or intraperitoneally to different groups of rats.

-

Induction of Edema: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.

Antimicrobial Applications: Combating Bacterial Resistance

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1][13]

Quantitative Data on Antibacterial Activity:

| Compound | Bacterial Strain(s) | MIC (µg/mL) | Reference |

| Trifluoromethyl phenyl-substituted pyrazole (46) | Gram-positive bacteria (e.g., S. aureus, E. faecalis) | - (Effective at 2x MIC for biofilm eradication) | [1] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles (12) | Various strains, including E. coli | 1 - 8 | [13] |

| Pyrazole-thiazole hybrids (10) | S. aureus, Klebsiella planticola | 1.9 - 3.9 | [13] |

| Imidazo-pyridine substituted pyrazole (18) | Broad-spectrum (Gram-positive and Gram-negative) | <1 (MBC) | [13] |

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.

-

Serial Dilution: The pyrazole compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Neurodegenerative Disease Applications: A Glimmer of Hope

Recent research has highlighted the potential of pyrazole and pyrazoline derivatives in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[14][15] Their mechanisms of action in this context are often multi-faceted, involving the inhibition of key enzymes and the modulation of signaling pathways implicated in neurodegeneration.[16]

Potential Targets in Neurodegenerative Diseases:

-

Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease.[16]

-

Monoamine Oxidase (MAO): MAO inhibitors can be used to treat the symptoms of Parkinson's disease and depression.[17]

-

Beta-amyloid (Aβ) plaque aggregation: Preventing the formation of these plaques is a key therapeutic strategy for Alzheimer's disease.[16]

Quantitative Data on Neuroprotective Activity:

| Compound | Target | IC50 | Reference |

| Pyrazoline derivative A13 | Acetylcholinesterase (AChE) | 23.47 ± 1.17 nM | [16] |

| Pyrazoline derivative 8b | Catechol-O-methyltransferase (COMT) | 0.048 µM | [17] |

Conclusion

The pyrazole scaffold is undeniably a "privileged" structure in drug discovery, with its derivatives demonstrating a remarkable breadth of therapeutic applications.[1] From potent anticancer and anti-inflammatory agents to promising antimicrobial and neuroprotective compounds, the versatility of the pyrazole core continues to be a rich source of novel drug candidates. The ongoing exploration of structure-activity relationships, coupled with the elucidation of their mechanisms of action through detailed experimental and computational studies, will undoubtedly lead to the development of next-generation pyrazole-based therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. srrjournals.com [srrjournals.com]

- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 12. Synthesis and biological evaluation of pyrazole chalcones and derived bipyrazoles as anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

The Synthesis and Reactivity of Pyrazole-4-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reactions of pyrazole-4-carbaldehyde, a versatile building block in medicinal chemistry and materials science. This document details key synthetic methodologies, including the Vilsmeier-Haack reaction and oxidation of corresponding alcohols, and explores its reactivity in condensation, oxidation, reduction, and cycloaddition reactions. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal reactions are provided. Furthermore, reaction mechanisms and experimental workflows are illustrated using logical diagrams to facilitate a deeper understanding of the underlying chemistry.

Synthesis of Pyrazole-4-carbaldehyde

The preparation of pyrazole-4-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction of hydrazones. Alternative methods, such as the oxidation of 4-hydroxymethylpyrazoles, offer another synthetic route.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of pyrazole-4-carbaldehyde synthesis, it typically involves the reaction of a substituted hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[1][2] This process can be carried out under conventional heating or accelerated using microwave irradiation, which often leads to shorter reaction times and improved yields.[3][4]

A general workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes is depicted below:

Caption: General workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehyde.

Table 1: Synthesis of Substituted Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction

| Starting Hydrazone | Reaction Conditions | Yield (%) | Reference |

| Acetophenone phenylhydrazone | POCl₃/DMF, 50-60°C, 5-6 h | Good | [5] |

| Substituted acetophenone phenylhydrazones | POCl₃/DMF, 80-90°C, 4 h | Good | [1] |

| 1-Phenyl-2-(1-phenylethylidene)hydrazine | POCl₃/DMF, 60-65°C, 4 h | Good | [6] |

| (E)-1-(1-(3,5-difluorophenyl)ethylidene)-2-phenylhydrazine | POCl₃/DMF, 60-70°C, 6 h | Good | [7] |

| Acetophenone phenylhydrazones | POCl₃/DMF, Microwave (200 W), 5-15 min | High | [3] |

Oxidation of 4-Hydroxymethylpyrazoles

An alternative route to pyrazole-4-carbaldehydes involves the oxidation of the corresponding 4-hydroxymethylpyrazoles. This method is particularly useful when the pyrazole core is assembled prior to the introduction of the formyl group. Various oxidizing agents can be employed, with Pyridinium Chlorochromate (PCC) being a common choice.

Caption: Workflow for the oxidation of 4-hydroxymethylpyrazoles.

Reactions of Pyrazole-4-carbaldehyde

The aldehyde functionality of pyrazole-4-carbaldehyde makes it a versatile precursor for a wide range of chemical transformations, enabling the synthesis of more complex heterocyclic systems.

Condensation Reactions

Knoevenagel Condensation: Pyrazole-4-carbaldehydes readily undergo Knoevenagel condensation with active methylene compounds, such as malononitrile, in the presence of a base to yield the corresponding pyrazolyl-substituted alkenes.[8] These products are valuable intermediates for the synthesis of various fused heterocyclic systems.

Claisen-Schmidt Condensation: The Claisen-Schmidt condensation of pyrazole-4-carbaldehydes with ketones, typically in the presence of a base, affords α,β-unsaturated ketones (chalcones).[9][10] These chalcones are important precursors for the synthesis of various heterocyclic compounds, including pyrazolines and pyrimidines.

Table 2: Condensation Reactions of Pyrazole-4-carbaldehydes

| Pyrazole-4-carbaldehyde | Reagent | Reaction Conditions | Product | Yield (%) | Reference |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | Ammonium carbonate, Water:Ethanol (1:1), Reflux | 2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)malononitrile | High | [8] |

| Substituted Pyrazole-4-carbaldehydes | Substituted Acetophenones | aq. NaOH, PEG-400, 40-50°C, 3-9 h | Pyrazole-based Chalcones | Good to Excellent | [9] |

Synthesis of Fused Heterocycles: Pyrazolo[3,4-d]pyrimidines

Pyrazole-4-carbaldehydes are key starting materials for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant biological activity. The synthesis typically involves a multi-step sequence starting from a 5-aminopyrazole-4-carbonitrile, which is then cyclized to form the pyrimidine ring.

Caption: Synthetic pathway to pyrazolo[3,4-d]pyrimidines.

Oxidation and Reduction Reactions

The formyl group of pyrazole-4-carbaldehyde can be readily oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing access to other important classes of pyrazole derivatives.

Oxidation: Oxidation to the corresponding pyrazole-4-carboxylic acid can be achieved using various oxidizing agents, such as potassium permanganate.

Reduction: Reduction of the aldehyde to a primary alcohol is typically accomplished using mild reducing agents like sodium borohydride.[11][12]

Cycloaddition Reactions

While less common, pyrazole derivatives can participate in cycloaddition reactions. For instance, 4H-pyrazoles have been shown to undergo Diels-Alder reactions, acting as dienes. The reactivity in such reactions is influenced by the substituents on the pyrazole ring.

Experimental Protocols

General Procedure for Vilsmeier-Haack Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde[13]

-